molecular formula C11H11NO3S B3025283 2-(3,4-Dimethoxyphenyl)-2-oxoethyl thiocyanate CAS No. 19339-61-8

2-(3,4-Dimethoxyphenyl)-2-oxoethyl thiocyanate

Cat. No.: B3025283
CAS No.: 19339-61-8
M. Wt: 237.28 g/mol
InChI Key: WAIJFLLFDYMRFP-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2-oxoethyl thiocyanate is an organic compound that belongs to the class of thiocyanates Thiocyanates are characterized by the presence of the functional group RSCN, where the organic group is attached to sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl thiocyanate typically involves the reaction of 2-(3,4-dimethoxyphenyl)-2-oxoethyl chloride with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-2-oxoethyl thiocyanate can undergo various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of thiols or other reduced sulfur-containing compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like ethanol or acetone.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiocyanates or isothiocyanates.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiols and other reduced sulfur compounds.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-2-oxoethyl thiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl thiocyanate involves its interaction with biological molecules. The thiocyanate group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various molecular targets and pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-2-oxoethyl thiocyanate is unique due to the presence of both the 3,4-dimethoxyphenyl and 2-oxoethyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

[2-(3,4-dimethoxyphenyl)-2-oxoethyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-14-10-4-3-8(5-11(10)15-2)9(13)6-16-7-12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIJFLLFDYMRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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